molecular formula C7H7ClN2 B13676870 3-Ethynylpyridin-2-amine hydrochloride

3-Ethynylpyridin-2-amine hydrochloride

Cat. No.: B13676870
M. Wt: 154.60 g/mol
InChI Key: KPZLSXJOMJCLJD-UHFFFAOYSA-N
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Description

3-Ethynylpyridin-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of an ethynyl group at the 3-position and an amine group at the 2-position of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylpyridin-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-aminopyridine as the starting material.

    Ethynylation: The introduction of the ethynyl group at the 3-position can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-aminopyridine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the Sonogashira coupling reaction and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylpyridin-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-ethynylpyridine-2-carbaldehyde.

    Reduction: Formation of 3-ethynylpiperidine-2-amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Ethynylpyridin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethynylpyridin-2-amine hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The ethynyl group can interact with active sites of enzymes, while the amine group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    3-Ethynylpyridine: Lacks the amine group, limiting its applications in biological systems.

    2-Amino-3-bromopyridine: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.

Uniqueness

3-Ethynylpyridin-2-amine hydrochloride is unique due to the presence of both the ethynyl and amine groups, which confer a combination of reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

3-ethynylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c1-2-6-4-3-5-9-7(6)8;/h1,3-5H,(H2,8,9);1H

InChI Key

KPZLSXJOMJCLJD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=CC=C1)N.Cl

Origin of Product

United States

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